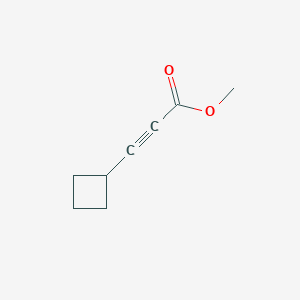
2-Ethyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2S and a molecular weight of 160.23 g/mol . This compound is characterized by a cyclopropane ring substituted with an ethyl group, a methylsulfanyl group, and a carboxylic acid group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of alkenes with carbenes or carbenoids, which can be generated in situ from diazomethane or other diazo compounds . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may involve light or heat to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group or the methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigating the biological activity of cyclopropane-containing compounds.
Medicine: Exploring potential therapeutic applications of cyclopropane derivatives.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known for its high strain energy, which makes it reactive and capable of undergoing various chemical transformations. The methylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with biological molecules.
Comparación Con Compuestos Similares
1-(Methylsulfanyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the ethyl group.
1-Ethyl-2-methylcyclopropane: Similar structure but lacks the methylsulfanyl and carboxylic acid groups.
Uniqueness: 2-Ethyl-1-(methylsulfanyl)cyclopropane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethyl group, methylsulfanyl group, and carboxylic acid group allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H12O2S |
|---|---|
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
2-ethyl-1-methylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c1-3-5-4-7(5,10-2)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Clave InChI |
YHMGSSJOVMKVHD-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC1(C(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


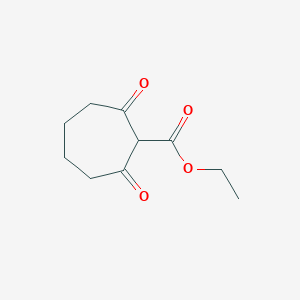

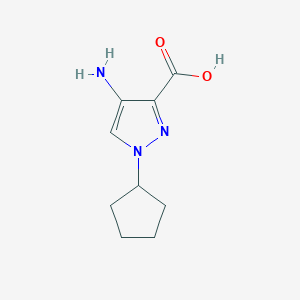
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)

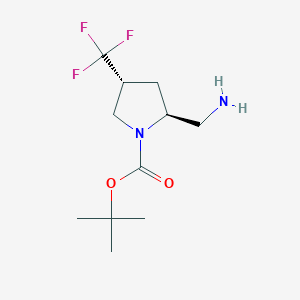
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
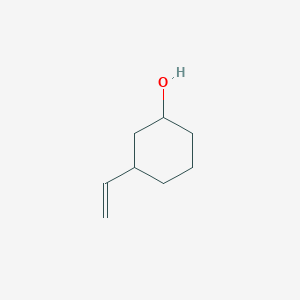
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)

![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B15241023.png)
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
